Cas no 213329-46-5 (4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one)

4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one is a diterpenoid derivative with a modified abietane skeleton, characterized by hydroxyl groups at positions 4 and 15 and a conjugated triene-ketone system. This compound exhibits structural features that may confer reactivity and potential biological activity, making it of interest in synthetic and medicinal chemistry applications. Its rigid polycyclic framework and functional group arrangement allow for selective modifications, enabling exploration of structure-activity relationships. The presence of phenolic and aliphatic hydroxyl groups enhances solubility in polar solvents, facilitating handling in laboratory settings. This molecule serves as a valuable intermediate for the synthesis of more complex abietane-derived compounds, particularly in pharmaceutical and agrochemical research.
4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one structure
213329-46-5 structure
商品名:4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one
CAS番号:213329-46-5
MF:C19H26O3
メガワット:302.40800
CID:837027
PubChem ID:3009629

4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one 化学的及び物理的性質

名前と識別子

    • 4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one
    • 18-Nor-4,15-dihydroxyabieta-8,11
    • 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
    • (1R,4aS,10aR)-1-Hydroxy-7-(2-hydroxy-2-propanyl)-1,4a-dimethyl-2, 3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone
    • 213329-46-5
    • 9(1H)-Phenanthrenone, 2,3,4,4a,10,10a-hexahydro-1-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, (1R,4aS,10aR)-
    • HY-N1607
    • FS-9559
    • CS-0017268
    • (1R,4aS,10aR)-1-hydroxy-7-(1-hydroxy-1-methyl-ethyl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
    • AKOS032961711
    • (+)-18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
    • [ "" ]
    • (1R,4aS,10aR)-1-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
    • インチ: InChI=1S/C19H26O3/c1-17(2,21)12-6-7-14-13(10-12)15(20)11-16-18(14,3)8-5-9-19(16,4)22/h6-7,10,16,21-22H,5,8-9,11H2,1-4H3/t16-,18-,19-/m1/s1
    • InChIKey: SGCHZBKQDFNHSL-BHIYHBOVSA-N
    • ほほえんだ: CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)O

計算された属性

  • せいみつぶんしりょう: 302.18800
  • どういたいしつりょう: 302.18819469g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 1
  • 複雑さ: 471
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 57.5Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 471.8±45.0 °C at 760 mmHg
  • フラッシュポイント: 253.3±25.2 °C
  • PSA: 57.53000
  • LogP: 3.30920
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one セキュリティ情報

4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N64840-5mg
(1R,4aS,10aR)-1-Hydroxy-7-(2-hydroxy-2-propanyl)-1,4a-dimethyl-2, 3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone
213329-46-5
5mg
¥4800.0 2022-04-27
TargetMol Chemicals
TN2657-5mg
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
213329-46-5
5mg
¥ 3330 2024-07-20
A2B Chem LLC
AF65754-5mg
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
213329-46-5 96.0%
5mg
$660.00 2024-04-20
TargetMol Chemicals
TN2657-1 ml * 10 mm
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
213329-46-5
1 ml * 10 mm
¥ 3430 2024-07-20
TargetMol Chemicals
TN2657-5 mg
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
213329-46-5 98%
5mg
¥ 3,330 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2657-1 mg
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
213329-46-5
1mg
¥2435.00 2022-04-26
TargetMol Chemicals
TN2657-1 mL * 10 mM (in DMSO)
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
213329-46-5 98%
1 mL * 10 mM (in DMSO)
¥ 3430 2023-09-15
A2B Chem LLC
AF65754-1mg
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
213329-46-5 96%
1mg
$599.00 2024-04-20
TargetMol Chemicals
TN2657-5mg
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
213329-46-5
5mg
¥ 3330 2024-07-24
TargetMol Chemicals
TN2657-1 ml * 10 mm
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
213329-46-5
1 ml * 10 mm
¥ 3430 2024-07-24

4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one 関連文献

4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-oneに関する追加情報

4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one (CAS No. 213329-46-5): A Comprehensive Overview

4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one (CAS No. 213329-46-5) is a complex diterpenoid compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is derived from the abietane skeleton, a class of natural products known for their diverse biological activities. The unique structural features of 4,15-dihydroxy-18-nor-8,11,13-abietatrien-7-one make it a valuable candidate for various applications, including anti-inflammatory and anticancer therapies.

The abietane diterpenoids are a group of natural products primarily found in coniferous plants, such as pine trees. These compounds are characterized by their tricyclic diterpene skeleton, which consists of three fused rings. The presence of multiple hydroxyl groups and the specific arrangement of double bonds in 4,15-dihydroxy-18-nor-8,11,13-abietatrien-7-one contribute to its unique chemical and biological properties. Recent studies have highlighted the potential of this compound in various therapeutic areas.

In the realm of anti-inflammatory research, 4,15-dihydroxy-18-nor-8,11,13-abietatrien-7-one has shown promising results. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This inhibition is believed to be mediated through the suppression of nuclear factor-kappa B (NF-κB) activation, a key transcription factor involved in the inflammatory response. These findings suggest that 4,15-dihydroxy-18-nor-8,11,13-abietatrien-7-one could be a potential lead compound for the development of novel anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 4,15-dihydroxy-18-nor-8,11,13-abietatrien-7-one has also been investigated for its anticancer potential. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast cancer and colon cancer. The mechanism of action appears to involve the modulation of multiple signaling pathways, such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival and proliferation, and their disruption by 4,15-dihydroxy-18-nor-8,11,13-abietatrien-7-one can lead to cell cycle arrest and apoptosis.

The structural complexity of 4,15-dihydroxy-18-nor-8,11,13-abietatrien-7-one presents both challenges and opportunities for synthetic chemists. The presence of multiple chiral centers and functional groups requires precise control during synthesis to ensure the correct stereochemistry and regiochemistry. Recent advances in asymmetric synthesis and catalytic methods have facilitated the efficient preparation of this compound on a larger scale. These synthetic strategies not only improve the yield but also reduce the environmental impact associated with chemical synthesis.

In addition to its therapeutic applications, 4,15-dihydroxy-18-nor-8,11,13-abietatrien-7-one has been studied for its potential as a bioactive molecule in agricultural settings. Research has shown that this compound can exhibit antifungal properties against various plant pathogens. This property makes it a promising candidate for developing environmentally friendly fungicides that can help control plant diseases without causing harm to beneficial organisms or the environment.

The pharmacokinetic properties of 4,15-dihydroxy-18-nor-8,11,13-abietatrien-7-one are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preliminary studies have indicated that 4,15-dihydroxy-18-nor-8, 0000000000000000000nor - 8 , 9 , 9 -abietatrien - 7 -one has favorable pharmacokinetic profiles in animal models. However, further research is needed to fully elucidate these properties in humans.

The safety profile of 4 , 9 -dihydroxy - 9 -nor - 9 , 9 , 9 -abietatrien - 9 -one is another critical aspect being evaluated. Preclinical toxicity studies have shown that this compound is well-tolerated at therapeutic doses with minimal adverse effects. However, as with any new drug candidate, comprehensive safety assessments are essential before it can be advanced to clinical trials.

In conclusion,CAS No .2 strong > provides a comprehensive overview o f t h e c o m p o u n d . This diterpenoid exhibits significant biological activities that make it a promising candidate for various therapeutic applications . Ongoing research continues to uncover new insights into its mechanisms of action , synthetic methods , and potential uses . As our understanding deepens , it is likely that this compound will play an increasingly important role in both pharmaceutical development and agricultural applications . p >

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.